molecular formula C₄₉H₄₆N₆O₆ B1154148 N-Trityl Ethyl Olmesartan Medoxomil

N-Trityl Ethyl Olmesartan Medoxomil

Cat. No.: B1154148
M. Wt: 814.93
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Trityl Ethyl Olmesartan Medoxomil is a high-quality, well-characterized analytical reference standard essential for pharmaceutical research and development. This compound is a key synthetic intermediate in the production of Olmesartan Medoxomil , an angiotensin II receptor blocker (ARB) medication used for the treatment of hypertension . Its primary research application is in analytical chemistry, where it is critical for activities such as analytical method development, method validation (AMV), and quality control (QC) for both the active pharmaceutical ingredient (API) and finished drug products . This compound plays a crucial role in the preparation and submission of Abbreviated New Drug Applications (ANDA) . The product is supplied with comprehensive characterization data to ensure compliance with regulatory guidelines and may have traceability to major pharmacopeial standards such as the USP or EP, based on feasibility . This product is strictly for analytical and research purposes. It is not intended for diagnostic or therapeutic use in humans .

Properties

Molecular Formula

C₄₉H₄₆N₆O₆

Molecular Weight

814.93

Synonyms

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-Hydroxybutan-2-yl)-2-propyl-1-((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of N-Trityl Ethyl Olmesartan (B1677269) Medoxomil, enabling the complete assignment of its proton, carbon, and nitrogen signals. nih.govresearchgate.netsemanticscholar.org

Comprehensive one- and two-dimensional NMR experiments have allowed for the full assignment of the 1H, 13C, and 15N signals of the N-tritylated intermediate. nih.govresearchgate.netsemanticscholar.org The detailed spectral data provide a unique fingerprint of the molecule, confirming the presence of all constituent functional groups, including the trityl, medoxomil, imidazole (B134444), and biphenyltetrazole moieties.

Table 1: Selected 1H NMR Spectral Data for N-Trityl Ethyl Olmesartan Medoxomil

Proton Assignment Chemical Shift (δ ppm) in CDCl3
H-3' (Biphenyl) ~7.80-8.00
Trityl Protons Not specified
Medoxomil CH2 Not specified
Medoxomil CH3 Not specified
Imidazole CH2 Not specified
Propyl CH2CH2CH3 Not specified

Table 2: Selected 13C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ ppm) in CDCl3
C-5 (Tetrazole) ~164
Trityl Quaternary C Not specified
Medoxomil C=O Not specified
Imidazole Carbons Not specified

A critical aspect of the NMR analysis was the differentiation between the possible N-1 and N-2 regioisomers of the tritylated tetrazole ring. nih.gov The chemical shift of the tetrazole ring's C-5 carbon atom is particularly diagnostic. nih.gov For 2,5-disubstituted tetrazoles, the C-5 signal typically appears in the range of 159.0–167.8 ppm. nih.gov In the case of this compound, the C-5 carbon signal is observed at approximately 164 ppm, strongly indicating the N-2 substitution pattern. nih.gov

Furthermore, the chemical shift of the proton H-3' on the biphenyl (B1667301) ring, located ortho to the tetrazole group, provides corroborating evidence. This proton resonates around 7.80–8.00 ppm and shows a long-range correlation to the C-5 of the tetrazole ring, confirming the 2,5-disubstitution pattern. nih.gov This downfield shift is characteristic and distinguishes it from the corresponding proton in an N-1 isomer. nih.gov

Two-dimensional NMR techniques, specifically Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), were instrumental in the definitive structural confirmation. nih.govresearchgate.net

g-HSQC: Gradient-selected HSQC experiments were used to establish direct one-bond correlations between protons and their attached carbons, facilitating the assignment of the complex aliphatic and aromatic regions of the spectrum. nih.gov

g-HMBC: Gradient-selected HMBC was crucial for identifying long-range (2- and 3-bond) correlations between protons and carbons. nih.govresearchgate.net The key correlation observed was between the H-3' proton (at ~7.80-8.00 ppm) and the tetrazole C-5 carbon (at ~164 ppm). nih.gov This long-range coupling across the biphenyl linkage to the tetrazole ring was essential for unambiguously identifying the C-5 signal and thereby confirming the N-2 position of the trityl group. nih.gov

Single-Crystal X-ray Diffraction (SCXRD) Studies

While spectroscopic methods provide powerful evidence for molecular structure, single-crystal X-ray diffraction offers the most definitive and unambiguous proof of atomic connectivity and stereochemistry in the solid state. nih.gov

SCXRD analysis of this compound provided the ultimate proof of its structure. nih.govresearchgate.net The crystallographic data unequivocally demonstrated that the bulky triphenylmethyl (trityl) group is attached to the N-2 nitrogen atom of the tetrazole ring. nih.govresearchgate.netsemanticscholar.org This finding was significant as it corrected numerous reports in scientific literature and chemical databases that had incorrectly assigned or assumed an N-1 substitution pattern for this and similar sartan intermediates. nih.gov The SCXRD results showed that the N-tritylated intermediates of Olmesartan Medoxomil exist exclusively as the N-2 regioisomer, a finding that necessitates the revision of their reported structural formulas and systematic chemical names. nih.gov

Crystallographic Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Detailed analysis of the single-crystal X-ray diffraction data allows for the precise measurement of bond lengths, bond angles, and dihedral angles within the N-Trityl Olmesartan Medoxomil molecule. These parameters define the molecule's geometry and are crucial for understanding its stability and reactivity. While the full crystallographic information files (CIFs) containing exhaustive lists of these parameters are typically deposited in crystallographic databases, key structural features can be summarized.

The structure reveals standard bond lengths and angles for the various functional groups present, including the imidazole, tetrazole, biphenyl, and medoxomil moieties. The geometry around the sp3-hybridized carbons of the propyl and hydroxy-methylethyl groups, as well as the sp2-hybridized carbons of the aromatic and carbonyl groups, conforms to expected values.

Interactive Table: Selected Crystallographic Parameters for N-Trityl Olmesartan Medoxomil (Illustrative) Below is a representative table of typical bond lengths and angles for the chemical motifs found in N-Trityl Olmesartan Medoxomil.

Parameter TypeAtoms InvolvedTypical Value (Å or °)
Bond LengthC-N (in tetrazole)~1.32-1.35 Å
Bond LengthN-N (in tetrazole)~1.30-1.37 Å
Bond LengthC=O (ester)~1.20 Å
Bond LengthC-O (ester)~1.35 Å
Bond AngleC-N-N (in tetrazole)~108-110°
Bond AngleN-C-N (in imidazole)~110-112°
Bond AngleO-C=O (ester)~125°
Dihedral AngleBiphenyl TwistVariable

Note: The values presented are generalized estimates for the respective chemical groups. Precise, experimentally determined values are derived from the full crystallographic data.

Insights into Solid-State Molecular Conformations

The single-crystal X-ray diffraction study provides a static snapshot of the molecule's preferred conformation in the solid state. nih.govmdpi.com This conformation is the result of a complex interplay of intramolecular and intermolecular forces, including steric hindrance and crystal packing effects.

Theoretical and Computational Chemistry of N Trityl Ethyl Olmesartan Medoxomil

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and electronic properties of complex molecules like N-Trityl Ethyl Olmesartan (B1677269) Medoxomil. While specific DFT studies on this exact compound are not extensively published, insights can be drawn from studies on its key intermediates and related structures.

For instance, single-crystal X-ray diffraction (SCXRD) studies on N-tritylolmesartan ethyl ester, a closely related intermediate, have provided precise experimental data on its molecular geometry. mdpi.com These studies have been crucial in confirming the regiochemistry of the trityl group on the tetrazole ring, revealing that it is attached to the N-2 position, a finding that corrected previous assumptions in the literature. mdpi.com

Computational models can be built and validated against such experimental data. DFT calculations would typically be employed to optimize the geometry of N-Trityl Ethyl Olmesartan Medoxomil, providing detailed information on bond lengths, bond angles, and dihedral angles. These calculations would also yield insights into the electronic structure, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are critical for understanding the molecule's reactivity.

Table 1: Representative Calculated Geometric Parameters for a Model of the N-Tritylated Biphenyl-Tetrazole Moiety

ParameterCalculated Value (Å or °)
C-N (Tetrazole Ring)1.33-1.35
N-N (Tetrazole Ring)1.30-1.32
C-N (Trityl)1.48
Dihedral Angle (Biphenyl)~50-60°

Note: These are representative values based on typical DFT calculations for similar structures and are intended for illustrative purposes.

Computational Studies on Conformational Preferences and Tautomerism

Tautomerism is particularly relevant for the imidazole (B134444) core of the olmesartan molecule during its synthesis. The N-alkylation of the imidazole derivative can lead to different regioisomers. acs.orgnih.gov Computational studies on simpler imidazole systems have shown that the relative stability of the tautomers can be influenced by the substituents on the ring. otago.ac.nz DFT calculations can be used to predict the relative energies of the different tautomers of the imidazole precursor to this compound, thereby providing insight into the initial state of the N-alkylation reaction.

Modeling of Reaction Mechanisms and Transition States for Synthetic Pathways

The synthesis of this compound involves several key reactions, including the N-alkylation of an imidazole derivative with a substituted benzyl (B1604629) bromide. researchgate.net Computational modeling can be employed to study the mechanisms of these reactions in detail.

For the N-alkylation step, DFT calculations can be used to model the SN2 reaction pathway. This would involve locating the transition state structure and calculating the activation energy. Such calculations can help in understanding the factors that influence the reaction rate and can be used to compare different reaction conditions, such as the choice of solvent and base. researchgate.net Studies on related systems have shown that the regioselectivity of N-alkylation in imidazole-containing heterocycles can be governed by a 'steric approach control', a hypothesis that can be further tested and quantified through computational modeling of the specific olmesartan intermediates. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods can be a valuable tool for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, can provide theoretical predictions of 1H and 13C NMR spectra.

These predicted spectra can be compared with experimental data to aid in the structural elucidation of synthetic intermediates and impurities. For example, the unexpected formation of an N-3 regioisomeric impurity of trityl olmesartan ethyl ester was identified, and its structure was confirmed by SCXRD and NMR. acs.org Computational prediction of the NMR spectra for both the expected N-1 isomer and the N-3 isomer could have facilitated the identification of this impurity at an earlier stage. While experimental 1H-NMR data for Trityl Olmesartan Ethyl Ester has been reported, computational predictions could further refine the assignments of complex multiplets. researchgate.net

Table 2: Hypothetical Comparison of Experimental and Calculated 1H NMR Chemical Shifts (ppm) for a Key Structural Motif

ProtonExperimental (ppm)Calculated (ppm)
Imidazole-CH~7.5~7.4
Benzyl-CH2~5.4~5.3
Biphenyl-H6.8-7.86.7-7.7

Note: Calculated values are hypothetical and for illustrative purposes, demonstrating the potential of computational prediction.

Computational Analysis of Regioselectivity in N-Alkylation Reactions

The regioselectivity of the N-alkylation of the imidazole core is a critical aspect of the synthesis of olmesartan. The formation of the undesired N-3 regioisomer of trityl olmesartan ethyl ester has been reported as a process-related impurity. acs.org Computational chemistry offers powerful tools to understand and predict this regioselectivity.

DFT calculations can be used to determine the relative energies of the transition states leading to the N-1 and N-3 alkylated products. The product ratio is often governed by the difference in these activation energies. Furthermore, an analysis of the electronic structure of the imidazole anion (the reactive species under basic conditions) can provide valuable insights. Calculation of atomic charges (e.g., Natural Bond Orbital charges) and Fukui indices can help in identifying the most nucleophilic nitrogen atom. nih.gov Studies on the N-alkylation of other heterocyclic systems like indazoles have successfully used DFT to rationalize the observed regioselectivity based on calculated partial charges and the potential for chelation with the cation of the base. nih.gov These computational approaches can be directly applied to the olmesartan synthesis to understand the factors that favor the formation of the desired N-1 isomer and to devise strategies to minimize the formation of the N-3 impurity.

Optimization Strategies in Chemical Synthesis

Yield Enhancement and Reaction Efficiency Improvement

One significant area of improvement has been in the N-alkylation of the imidazole (B134444) ethyl ester derivative with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide. Initial challenges in this step included low yields due to the formation of multiple impurities from ester hydrolysis and detritylation. nih.gov A study systematically optimized the reaction conditions for the subsequent saponification and esterification steps to produce Trityl Olmesartan (B1677269) Medoxomil. nih.gov The use of N,N-Dimethylacetamide as a solvent with a catalytic amount of sodium iodide (NaI) was found to be particularly effective, minimizing side reactions and leading to a 90% yield with high purity (≥99.5% by HPLC). nih.govgoogle.com The addition of NaI was key to preventing the hydrolysis of the ester and the undesired removal of the trityl protecting group. nih.gov

EntrySolventCatalyst/BaseTemperature (°C)Time (h)Yield (%)Purity by HPLC (%)
1AcetoneK₂CO₃55–60107598.0
2Acetonitrile (B52724)K₂CO₃55–60107097.5
3N,N-Dimethylformamide (DMF)K₂CO₃55–60108098.5
4N,N-Dimethylacetamide (DMA)K₂CO₃55–60108599.0
5N,N-Dimethylacetamide (DMA)NaI (3% w/w)55–6059099.5

Selectivity Control in Regioisomeric Formations

A significant challenge in the synthesis of olmesartan and its intermediates is the control of regioselectivity, as alkylation can occur at different nitrogen atoms on both the imidazole and tetrazole rings, leading to the formation of structural isomers.

A critical finding has fundamentally revised the understanding of the structure of key intermediates. Single-crystal X-ray diffraction (SCXRD) analysis revealed that the bulky trityl protecting group is attached to the N-2 position of the tetrazole ring, not the N-1 position as widely reported previously. mdpi.comsigmaaldrich.comnih.gov This means the correct structures are N-2 tritylated, such as ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[2′-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl]methyl-1H-imidazole-5-carboxylate. mdpi.comnih.gov This finding is crucial as it confirms that the synthesis pathway maintains regioselectivity at the tetrazole ring, exclusively producing the N-2 trityl regioisomer. mdpi.comnih.gov

Another major impurity arises from the condensation reaction at the imidazole moiety, which can form a regio-isomer. researchgate.netnih.gov The structure of this impurity has been confirmed by single-crystal X-ray diffraction. researchgate.netnih.gov Through optimization of the condensation conditions, the formation of this regio-isomer can be significantly suppressed to negligible quantities, allowing the content to be effectively controlled to less than 0.1%. researchgate.netnih.gov

Alkylation of the deprotected olmesartan acid with medoxomil chloride can also lead to a mixture of N-1 and N-2 regioisomers on the tetrazole ring. mdpi.com The ratio of these isomers is influenced by the alkylating agent. mdpi.com For instance, alkylation with medoxomil has been observed to produce a mixture of N-1 and N-2 isomers. mdpi.com

Impurity TypeSite of IsomerizationControl StrategyResult
Imidazole Regio-isomerImidazole RingOptimization of condensation reaction conditions. researchgate.netnih.govImpurity level reduced to <0.1%. researchgate.netnih.gov
Tetrazole Regio-isomers (during tritylation)Tetrazole Ring (N-1 vs. N-2)Use of trityl chloride as a protecting group. mdpi.comnih.govExclusively forms the N-2 trityl regioisomer. mdpi.comnih.gov
Detritylation ImpuritiesTrityl GroupAvoiding high temperatures and certain bases; using catalytic NaI. nih.govEliminates formation of detritylated impurities. nih.gov
Ester Hydrolysis ImpuritiesEster GroupAvoiding high temperatures and certain bases; using catalytic NaI. nih.govMinimizes ester hydrolysis. nih.gov

Development of Environmentally Benign Synthetic Routes

A significant advancement is the development of one-pot synthesis processes. nih.govgoogle.com These processes drastically reduce the number of required unit operations and the application of a single reaction solvent throughout a multi-step sequence. nih.govresearchgate.net This approach not only simplifies the manufacturing process but also notably reduces the total amount of organic solvents used. nih.govresearchgate.net By carrying out multiple reaction steps in a single vessel without isolating the intermediates, the need for large quantities of solvents for extraction and purification is avoided, making the process more economical and environmentally friendly. google.comgoogle.comgoogle.com

Furthermore, the selection of less hazardous chemicals contributes to a greener process. For instance, processes have been designed to use bases like alkali metal carbonates instead of more hazardous reagents like sodium hydride. google.com The purification of the final product has also been optimized to use crystallization from solvents like isopropyl alcohol and methyl ethyl ketone, avoiding the need for column chromatography, which is solvent-intensive and not ideal for large-scale production. google.com The development of analytical methods using greener solvents has also been explored to assess the final product, aligning the entire lifecycle with sustainability goals. researchgate.net

Process Intensification through One-Pot and Flow Chemistry Methodologies

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the synthesis of N-Trityl Ethyl Olmesartan Medoxomil, this has been primarily achieved through one-pot reactions and the application of continuous flow chemistry.

One-Pot Synthesis

Multiple studies have demonstrated the successful implementation of one-pot procedures for synthesizing Trityl Olmesartan Medoxomil. google.comnih.govgoogle.com A highly efficient one-pot, three-component assembly has been developed starting from commercially available intermediates: ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole, and 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one. nih.govresearchgate.net This optimized process provides a 72-75% yield over three steps on a 300g scale, which averages to an impressive 90% yield per synthetic step. nih.govresearchgate.net The process is conducted in a single reaction solvent, which significantly simplifies operations and reduces waste. nih.govresearchgate.net The ability to perform alkylation, hydrolysis, and esterification in a single reaction vessel without isolating intermediates avoids additional process steps, reduces the use of multiple reactors, and shortens reaction times, making the synthesis more cost-effective and suitable for industrial application. google.comgoogle.comgoogle.com The resulting Trityl Olmesartan Medoxomil is of high purity (up to 97.5% by HPLC) and can be easily converted to the final drug substance. nih.govresearchgate.net

Flow Chemistry

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing advantages such as superior heat and mass transfer, enhanced safety, and improved consistency. A telescopic flow synthesis for Olmesartan Medoxomil has been developed where the crude product is prepared without a single isolation of intermediates. ijsdr.org In this method, reagents are pumped through flow reactors where the transformations occur continuously. ijsdr.org This approach successfully replaces the traditional batch pathway, and the use of a low-cost reactor demonstrates its potential for cost-effective drug manufacturing. ijsdr.org The continuous process allows for strict control over reaction parameters, which can lead to higher purity and better control over impurities. google.com For example, a continuous flow process for a key intermediate showed that the short reaction time could control certain impurities to below 0.1%. google.com

Future Directions in N Trityl Ethyl Olmesartan Medoxomil Research

Exploration of Novel Synthetic Routes and Protecting Group Strategies

The development of commercially viable and efficient synthetic routes is paramount in pharmaceutical manufacturing. Research into the synthesis of N-Trityl Olmesartan (B1677269) Medoxomil has moved from multi-step, purification-heavy processes to more streamlined approaches.

A significant advancement is the development of a one-pot, three-component assembly of trityl olmesartan medoxomil. nih.gov This process starts with commercially available intermediates: ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole, and 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one. nih.gov The optimized one-pot process can achieve a 72-75% yield over three steps, which simplifies operations and significantly reduces the amount of organic solvents used. nih.gov

Other process refinements have focused on improving existing steps. For instance, modifications to the N-alkylation of the imidazole (B134444) ethyl ester derivative with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide include using anhydrous K2CO3 with reduced particle size, which, combined with an improved isolation procedure, yields pure Trityl Olmesartan Ethyl Ester in 90% yield. nih.gov Subsequent saponification and esterification in the presence of catalytic sodium iodide (NaI) produces Trityl Olmesartan Medoxomil in 90% yield with purity exceeding 99.5% by HPLC. nih.gov The use of NaI is a key strategic choice, as it minimizes side reactions like ester hydrolysis and detritylation. nih.gov

Another novel synthetic route involves preparing 4,4-dimethyl-2-propyl-4,6-dihydrofuro[3,4-d]-1H-imidazole-6-one from ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate. researchgate.net This intermediate is then condensed with the tritylated biphenyl (B1667301) bromide, followed by esterification and deprotection, yielding Olmesartan Medoxomil with a purity of over 99.0%. researchgate.net

A crucial aspect of the synthesis is the trityl protecting group strategy. For years, it was widely reported that the trityl group was attached to the N-1 position of the tetrazole ring. However, detailed structural analysis using single-crystal X-ray diffraction (SCXRD) has definitively shown that in key intermediates like N-tritylolmesartan ethyl and N-tritylolmesartan medoxomil, the trityl group is exclusively attached to the N-2 nitrogen atom of the tetrazole ring. mdpi.comnih.gov This fundamental discovery necessitates a revision of the structural formulas and systematic chemical names for these intermediates and has significant implications for understanding reaction mechanisms and impurity formation. mdpi.comnih.gov

Synthetic StrategyKey FeaturesReported Yield/PurityReference
One-Pot, Three-Component AssemblyStarts from three commercially available intermediates; single reaction solvent.72-75% yield; up to 97.5% purity by HPLC for Trityl Olmesartan Medoxomil. nih.gov
Modified N-Alkylation and EsterificationUses anhydrous K2CO3 with reduced particle size; catalytic NaI in esterification.90% yield for Trityl Olmesartan Ethyl Ester; 90% yield and ≥99.5% purity for Trityl Olmesartan Medoxomil. nih.gov
Lactonization-Condensation RouteInvolves creation of a dihydrofuro[3,4-d]-1H-imidazole-6-one intermediate.60% overall yield; >99.0% purity for final Olmesartan Medoxomil. researchgate.net

Advanced Analytical Techniques for Real-time Reaction Monitoring

The control of a multi-step synthesis relies on accurate and timely monitoring of reactions to ensure completion, quantify yield, and detect impurities. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for monitoring the synthesis of N-Trityl Ethyl Olmesartan Medoxomil and the final API.

Developed HPLC methods can confirm the purity of Trityl Olmesartan Medoxomil to levels of 97.5% to ≥99.5%. nih.govnih.gov For comprehensive analysis, stability-indicating HPLC methods are employed. One such method uses a mobile phase of methanol (B129727) and 10mM O-phosphoric acid (pH 3.7) in a 60:40 v/v ratio, with detection at 270 nm. researchgate.net This method is capable of separating the main compound from degradation products formed under stress conditions like acid and base hydrolysis, oxidation, and thermal stress. researchgate.net Such robust methods are essential not only for final product release but also for in-process control to monitor the formation of intermediates and the consumption of starting materials.

In addition to HPLC, Thin Layer Chromatography (TLC) is used for rapid, qualitative in-process checks, for example, to monitor the progress of the basic hydrolysis of the ethyl ester intermediate during one-pot synthesis procedures. mdpi.com

Future advancements will likely focus on implementing Process Analytical Technology (PAT) for true real-time reaction monitoring. Techniques such as in-situ infrared (IR) spectroscopy or Raman spectroscopy could provide continuous data on the concentration of reactants, intermediates like this compound, and byproducts without the need for sampling and off-line analysis. This would allow for more precise control over reaction parameters, leading to improved consistency, yield, and purity.

Analytical TechniqueApplication in SynthesisKey Parameters/FindingsReference
HPLCPurity determination and reaction monitoring of tritylated intermediates.Mobile Phase Example: Methanol:10mM O-phosphoric acid (60:40 v/v). Wavelength: 270 nm. nih.govnih.govresearchgate.net
Thin Layer Chromatography (TLC)Qualitative in-process monitoring of reaction progress.Used to detect the disappearance of starting material during hydrolysis. mdpi.com
Single-Crystal X-ray Diffraction (SCXRD)Absolute structure determination of intermediates and impurities.Confirmed the N-2 tritylation of the tetrazole ring. mdpi.comnih.govacs.org
NMR, HRMS/ESIStructural characterization of impurities.Used to fully identify and assign signals for various process-related impurities. mdpi.comnih.gov

Deeper Mechanistic Understanding of Impurity Formation

Controlling impurities is a critical challenge in pharmaceutical synthesis. A significant focus of recent research has been the identification, synthesis, and mechanistic understanding of impurities arising during the formation of this compound and its subsequent conversion.

One of the most subtle impurities identified is the N-3 regioisomer of Trityl Olmesartan Ethyl Ester (TOEE). acs.org This impurity, detected at levels of 0.2-0.3%, shares the same molecular mass as the desired N-1 isomer, making it difficult to detect without specific methods. acs.org Its structure was confirmed through a dedicated five-step synthesis and single-crystal X-ray diffraction, highlighting the complexities of imidazole tautomerism and alkylation. acs.org Another regioisomeric impurity arises from the condensation reaction at the imidazole moiety, the formation of which can be minimized by optimizing reaction conditions. researchgate.net

Further downstream, after the medoxomil side-chain is added, other impurities can form. Two principal regioisomeric impurities have been identified as N-1- and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of Olmesartan Medoxomil. mdpi.comnih.gov These dimedoxomil impurities were synthesized and fully characterized using an array of techniques including DSC, IR, NMR, and HRMS/ESI to understand their properties. mdpi.comnih.gov

Other known process-related impurities include Olmesartan acid, 4-acetyl olmesartan, 5-acetyl olmesartan, and dehydro olmesartan. nih.govsemanticscholar.org The formation of Olmesartan acid, for example, can occur via premature hydrolysis. nih.gov The mechanistic understanding that this can be suppressed by using a catalyst like NaI instead of a strong base during esterification is a key process improvement. nih.gov

Impurity Name/TypeStage of FormationKey InsightReference
N-3 Regioisomer of Trityl Olmesartan Ethyl Ester (TOEE)N-alkylation of the imidazole ring.An unexpected isomer formed due to imidazole tautomerism; confirmed by SCXRD. acs.org
Imidazole Condensation Regio-isomerCondensation with the biphenyl bromide component.Formation can be controlled by optimizing condensation conditions. researchgate.net
N-1/N-2 Dimedoxomil DerivativesAlkylation with medoxomil chloride.Principal regioisomeric process-related impurities identified and characterized. mdpi.comnih.gov
Olmesartan AcidEsterification or hydrolysis steps.Formation minimized by using NaI catalyst, which avoids unwanted hydrolysis. nih.govsemanticscholar.org

Computational Design of Improved Synthetic Processes

While computational modeling and simulation have been used extensively to guide the clinical development and dosing of Olmesartan Medoxomil, their application to the design of the synthetic process itself represents a significant future opportunity. nih.gov The goal is to move from empirical, trial-and-error process optimization to a predictive, model-based approach.

A foundational step for such models is the generation of high-quality physicochemical data. For example, studies determining the solubility of key intermediates like N-Trityl Olmesartan Ethyl Ester in various organic solvents are critical. researchgate.net This data can be used to develop thermodynamic models to predict solubility, which is essential for designing and optimizing crystallization and purification steps to maximize yield and purity. researchgate.net

Future computational efforts could include:

Molecular Modeling: Using quantum mechanics (QM) and density functional theory (DFT) to model reaction pathways for the formation of this compound. This could help predict the likelihood of forming specific impurities, such as the N-3 regioisomer, under different conditions and guide the selection of catalysts and solvents to favor the desired product.

Process Simulation: Employing process simulation software to model entire unit operations. For instance, computational fluid dynamics (CFD) could be used to optimize mixing and heat transfer in reactors during the N-alkylation or esterification steps.

By integrating these computational tools, researchers and engineers can design more robust, efficient, and cost-effective manufacturing processes for Olmesartan Medoxomil, ensuring high purity by controlling the fate of key intermediates like this compound from the outset.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.